Technical Monograph: 3-(3,4-Difluorophenoxy)azetidine Hydrochloride
Technical Monograph: 3-(3,4-Difluorophenoxy)azetidine Hydrochloride
A Privileged Scaffold for Lead Optimization in Medicinal Chemistry
Executive Summary
3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS: 954220-76-9) is a high-value heterocyclic building block used extensively in modern drug discovery.[1][2] As a secondary amine salt, it serves as a critical intermediate for introducing the 3,4-difluorophenoxy moiety —a proven bioisostere for phenyl and heteroaryl groups—onto a conformationally restricted azetidine core.
This guide details the physicochemical rationale for its use, validated synthetic protocols, and quality control parameters required for high-integrity research.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
This compound represents a strategic merger of two distinct pharmacophores: the metabolically robust 3,4-difluorophenyl group and the lipophilicity-lowering azetidine ring.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 3-(3,4-Difluorophenoxy)azetidine hydrochloride |
| CAS Number | 954220-76-9 |
| Molecular Formula | |
| Molecular Weight | 221.63 g/mol (HCl Salt) |
| SMILES | Cl.FC1=CC(OC2CNC2)=CC=C1F |
Calculated Physicochemical Properties (Free Base)
Data generated via consensus prediction algorithms (ChemAxon/ACD).
| Property | Value | Significance in Drug Design |
| cLogP | ~1.6 | Significantly lower than piperidine/pyrrolidine analogs, improving solubility. |
| TPSA | ~21 Ų | Favorable for CNS penetration and oral bioavailability. |
| pKa (Conj. Acid) | ~9.2 | Predominantly ionized at physiological pH; ideal for cation-pi interactions. |
| Fsp³ Fraction | 0.33 | Increases molecular complexity, often correlating with clinical success. |
Synthetic Methodologies
The synthesis of aryloxyazetidines requires careful control of stoichiometry to prevent polymerization of the strained azetidine ring. Two primary routes are established: Nucleophilic Displacement (
DOT Diagram: Process Chemistry Workflow
The following diagram illustrates the preferred scale-up route (Route A) involving mesylate displacement.
Caption: Step-wise synthesis via mesylate activation and nucleophilic aromatic substitution.
Detailed Protocol: Route A (Nucleophilic Displacement)
Recommended for gram-scale synthesis due to easier purification.
-
Activation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in DCM at 0°C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Wash with brine, dry, and concentrate to yield the mesylate intermediate.
-
Displacement: Dissolve the mesylate (1.0 eq) and 3,4-difluorophenol (1.1 eq) in dry DMF. Add cesium carbonate (
, 2.0 eq). Heat to 80°C for 12–16 hours.-
Note:
is superior to here due to the "cesium effect," which enhances solubility and nucleophilicity in polar aprotic solvents.
-
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and 1N NaOH (to remove excess phenol). Purify via silica flash chromatography (Hexane/EtOAc).
-
Salt Formation: Dissolve the N-Boc intermediate in minimal 1,4-dioxane. Add 4M HCl in dioxane (5 eq) at 0°C. Stir at RT until precipitation is complete. Filter the white solid and wash with diethyl ether.
Medicinal Chemistry Applications
The "Fluorine Scan" Rationale
The 3,4-difluoro substitution pattern is not arbitrary. It serves specific mechanistic functions in ligand design:
-
Metabolic Blocking: The C3 and C4 positions of phenyl rings are primary sites for Cytochrome P450-mediated oxidative metabolism. Fluorine substitution blocks this oxidation, extending the compound's half-life (
). -
Electronic Modulation: The electron-withdrawing nature of the fluorines reduces the electron density of the ether oxygen, potentially altering H-bond acceptor capability and reducing liability for glucuronidation.
Azetidine as a Bioisostere
Replacing a piperidine or pyrrolidine ring with an azetidine (Ring Contraction) typically results in:
-
Lower Lipophilicity (LogD): Improves solubility and reduces non-specific binding.
-
Vector Reorientation: The azetidine ring has a unique "pucker" angle (~30°), directing substituents into vectors distinct from 5- or 6-membered rings, which can access novel binding pockets.
DOT Diagram: SAR Logic
Caption: Structure-Activity Relationship (SAR) benefits of the scaffold.
Characterization & Quality Control
To ensure data integrity in biological assays, the compound must meet strict purity criteria (>95%).
1H NMR Signature (DMSO-d6, 400 MHz)
-
Azetidine Protons: Two distinct multiplets typically appearing between
3.9 and 4.5 ppm. The protons cis and trans to the phenoxy group will split differently. -
Methine Proton: A multiplet around
5.0–5.2 ppm (proton at the 3-position attached to oxygen). -
Aromatic Protons: A complex multiplet region between
7.0 and 7.5 ppm, integrating to 3 protons. -
Amine Protons: A broad singlet (exchangeable) around
9.0–9.5 ppm corresponding to the salt.
19F NMR
-
Expect two distinct signals (if the fluorines are chemically non-equivalent due to ring conformation) or a complex overlapping multiplet around -135 to -145 ppm.
Storage & Stability
-
Hygroscopicity: Azetidine salts can be hygroscopic. Store in a desiccator at -20°C.
-
Stability: Stable in solid form for >2 years. Avoid prolonged exposure to basic aqueous solutions to prevent free-base degradation or polymerization.
Safety & Handling
-
GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3][4] 2A, STOT SE 3).
-
Handling: Use a fume hood. The free base is volatile and may have a fishy amine odor; the HCl salt is an odorless solid but can be a respiratory irritant as dust.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[3]
References
-
Matrix Scientific. (n.d.). Product Data Sheet: 3-(3,4-Difluorophenoxy)azetidine hydrochloride (CAS 954220-76-9).[5] Retrieved from
-
Duncton, M. A. (2021). Azetidines: New Horizons in Drug Discovery. Comprehensive Medicinal Chemistry III.[6] (Contextual grounding for azetidine utility).
- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational reference for 4-membered ring physicochemical properties).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3,3-Difluoroazetidine hydrochloride. (Used as a proxy for general azetidine salt safety handling). Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Authoritative source on 3,4-difluoro substitution logic).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. fishersci.at [fishersci.at]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 954220-76-9 Cas No. | 3-(3,4-Difluorophenoxy)azetidine hydrochloride | Matrix Scientific [matrixscientific.com]
- 6. chembk.com [chembk.com]
